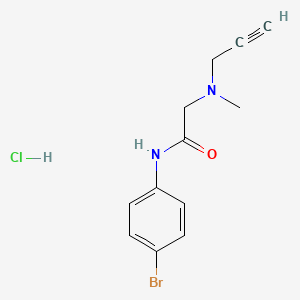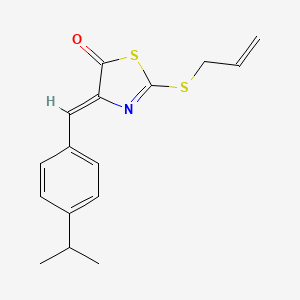
N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride, commonly known as BRD-K4477, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.
Mécanisme D'action
BRD-K4477 selectively binds to the bromodomains of N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride proteins, which prevents the interaction of N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride proteins with acetylated histones. This leads to the inhibition of N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride protein-mediated transcriptional activation, which ultimately results in the downregulation of gene expression. The mechanism of action of BRD-K4477 has been extensively studied using biochemical and biophysical techniques.
Biochemical and Physiological Effects:
BRD-K4477 has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and induces cell cycle arrest and apoptosis. In vivo studies have demonstrated that BRD-K4477 has anti-tumor activity in several animal models of cancer. The compound has also been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, BRD-K4477 has been shown to have cardioprotective effects in animal models of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BRD-K4477 has several advantages for lab experiments. The compound is highly selective for the N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride family of proteins, which makes it a valuable tool for studying the role of N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride proteins in various biological processes. Additionally, BRD-K4477 has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also some limitations to the use of BRD-K4477 in lab experiments. The compound has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, the compound has been shown to have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on BRD-K4477. One area of research is the development of more potent and selective N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride inhibitors. Additionally, the therapeutic potential of BRD-K4477 in other diseases, such as neurological disorders, is an area of active research. Finally, the combination of N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride inhibitors with other cancer therapies, such as chemotherapy and immunotherapy, is an area of research that has shown promise in preclinical studies.
Conclusion:
In conclusion, BRD-K4477 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound selectively inhibits the N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride family of proteins, which are involved in the regulation of gene expression. BRD-K4477 has several biochemical and physiological effects, including anti-tumor and anti-inflammatory activity. The compound has advantages and limitations for lab experiments, and there are several future directions for research on BRD-K4477.
Méthodes De Synthèse
The synthesis of BRD-K4477 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step involves the reaction of 4-bromoaniline with methyl propargyl amine to form N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide. This intermediate is then treated with hydrochloric acid to obtain the final product, BRD-K4477 hydrochloride. The synthesis of BRD-K4477 has been described in detail in several research papers.
Applications De Recherche Scientifique
BRD-K4477 has been extensively studied for its potential therapeutic applications. The compound has been shown to be a potent inhibitor of the N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride family of proteins, which are involved in the regulation of gene expression. N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride proteins have been implicated in several diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, BRD-K4477 has been studied as a potential therapeutic agent for these diseases.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[methyl(prop-2-ynyl)amino]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O.ClH/c1-3-8-15(2)9-12(16)14-11-6-4-10(13)5-7-11;/h1,4-7H,8-9H2,2H3,(H,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTYMEQOWRHQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC(=O)NC1=CC=C(C=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[methyl(prop-2-ynyl)amino]acetamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B5112964.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5112968.png)
![[(2-fluorophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5112976.png)
![N-[2-(diethylamino)ethyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5112982.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5112988.png)
![N-(2-furylmethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5112995.png)
![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112998.png)
![N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B5112999.png)
![1-[2-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-4-piperidinol](/img/structure/B5113013.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113033.png)

![N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5113046.png)
![N-(4-fluorobenzyl)-3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B5113047.png)